molecular formula C11H12O4 B103908 Methyl ferulate CAS No. 2309-07-1

Methyl ferulate

Cat. No. B103908
CAS RN: 2309-07-1
M. Wt: 208.21 g/mol
InChI Key: AUJXJFHANFIVKH-GQCTYLIASA-N
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Description

Methyl ferulate, a methyl ester of ferulic acid, is a compound that is widely distributed in edible plants and has been studied for its various biological activities. It is known for its antioxidant properties and has been investigated for its potential in food preservation and medicinal applications .

Synthesis Analysis

The synthesis of methyl ferulate has been explored through different methods. One approach is the Fisher esterification process, which has been enhanced using ultrasonic waves at varying temperatures to improve the yield of methyl ferulate . Another study reported the synthesis of a novel mucic acid 1,4-lactone methyl ester 3-O-ferulate, which is related to an extractive component from Citrus sudachi .

Molecular Structure Analysis

The molecular structure of methyl ferulate has been characterized in various studies. For instance, the interaction between methyl ferulate and human serum albumin was investigated using saturation transfer difference NMR, revealing the medium affinity binding of certain protons of methyl ferulate to the protein . Additionally, the structure of oxidative coupling products from methyl ferulate and linoleate was determined, showing that they form tricyclic peroxides .

Chemical Reactions Analysis

Methyl ferulate participates in various chemical reactions, particularly as an antioxidant. It has been shown to undergo radical scavenging reactions, which are crucial in its role as a chain-breaking antioxidant . The compound also features in the synthesis of prodrugs, where it is combined with dabigatran to enhance antithrombotic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl ferulate have been studied in different contexts. Its antibacterial properties were demonstrated in a study where it was embedded into a zein fiber membrane, which showed improved tensile strength and decreased crystallinity . The thermal stability of methyl ferulate was also enhanced when incorporated into the fiber membrane . In terms of its chemical behavior, the loss of a methyl radical from deprotonated ferulic and isoferulic acids was investigated, providing insights into the fragmentation mechanisms of the compound .

Relevant Case Studies

Several case studies have highlighted the biological activities of methyl ferulate. It has been shown to attenuate ethanol-induced hepatic steatosis in rats and L-02 cells by regulating the AMPK and FoxO1 pathways, suggesting its therapeutic potential in alcoholic liver disease . Another study demonstrated its antioxidant mechanism by identifying the main antioxidation product from methyl ferulate during the oxidation of ethyl linoleate . Additionally, the antibacterial properties of methyl ferulate were verified, and its preservation effect on sea bass was evaluated, indicating its potential use in food packaging .

Scientific Research Applications

1. Interaction with Human Serum Albumin in the Field of Biochemistry

Methyl ferulate (MF) is an alkyl ferulate ester that widely exists in edible plants and has application value in the food and medicine industries .

Application Summary

In this study, saturation transfer difference NMR (STD-NMR) was used to characterize the interaction of all protons of MF with human serum albumin (HSA) at the molecular level .

Methods of Application

STD-NMR and Ka (1.298 × 10 3 M −1) revealed that protons H1–6 and H8 bound to HSA with a medium affinity . Binding epitope mapping further showed that the aromatic ring played a key role in the HSA–MF interaction . STD-NMR site-marker-displacement experiments and circular dichroism spectroscopy revealed that MF preferred to bind to site II of HSA without changing the basic skeleton of HSA .

Results or Outcomes

This work elucidates the molecular level interaction of MF with HSA and provides new insights into the potential applications of MF in the food and medicine industries .

2. Antioxidant Activity in the Field of Food Science

Methyl ferulate is known for its effective antioxidant properties in plants and plant-derived foods .

Application Summary

In a β-carotene linoleate model (emulsion system), the antioxidant properties of methyl ferulate were stronger than that of coniferyl aldehyde and ferulic acid .

Methods of Application

The main antioxidant mechanism of MF is to trap and stabilize the lipid peroxyl radical produced by the radical chain oxidation of food ingredients .

Results or Outcomes

MF has been proven to efficiently prevent lipid oxidation and inhibit the formation of primary and secondary oxidation products in fish oil-enriched milk .

3. Anti-inflammatory Activity in the Field of Medicine

Methyl ferulate is known for its anti-inflammatory properties .

Application Summary

Methyl ferulate has been shown to have anti-inflammatory activity . It works by down-regulating NF-κB signaling .

Methods of Application

The specific methods of application in this context would involve administering methyl ferulate in a manner that allows it to interact with the NF-κB signaling pathway .

Results or Outcomes

The result of this interaction is a reduction in inflammation . This makes methyl ferulate potentially useful in the treatment of conditions characterized by inflammation .

4. Antimicrobial Activity in the Field of Microbiology

Methyl ferulate has been shown to have antimicrobial activity against Escherichia coli, Bacillus cereus, Listeria monocytogenes, Fusarium culmorum and Saccharomyces cerevisiae .

Application Summary

Methyl ferulate can be used as an antimicrobial agent in the food and medicine industries . It is effective against a range of bacteria and fungi .

Methods of Application

The specific methods of application in this context would involve administering methyl ferulate in a manner that allows it to interact with the microbial cells .

Results or Outcomes

The result of this interaction is a reduction in microbial growth, making methyl ferulate potentially useful in the treatment of microbial infections .

Safety And Hazards

Methyl ferulate should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXJFHANFIVKH-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ferulate

CAS RN

22329-76-6, 2309-07-1
Record name Methyl (E)-ferulate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22329-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ferulate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74548
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98BUA66RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The preparation was effected analogously to Example 1 from 25 g (0.129 mol) of 4-hydroxy-3-methoxy-cinnamic acid and 180 ml of methanol with concentrated sulphuric acid as the catalyst. For purification, it was chromatographed on silica gel with dichloromethane/diethyl ether (19:1). This gave 21.78 g of methyl 4-hydroxy-3-methoxy-cinnamate as a pale yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,980
Citations
T Masuda, K Yamada, T Maekawa… - Food science and …, 2006 - jstage.jst.go.jp
… methyl ferulate To 35 mL of ethyl linoleate in a 10-mL screwcapped tube were successively added appropriate concentrations of methyl ferulate … products from methyl ferulate using the …
Number of citations: 39 www.jstage.jst.go.jp
T Masuda, K Yamada, T Maekawa… - Journal of agricultural …, 2006 - ACS Publications
… of its antioxidation reaction, using methyl ferulate as the model … media, which consisted of methyl ferulate and a large amount of … from methyl ferulate and ethyl linoleate are reported. …
Number of citations: 79 pubs.acs.org
NTM Phuong, TT Cuong, DN Quang - Asian Pacific Journal of Tropical …, 2014 - Elsevier
Objective To evaluate the anti-inflammatory activity of methyl ferulate (MF) isolated from the roots of Stemona tuberosa (S. tuberosa) Lour (Stemonaceae) in lipopolysaccharide activated …
Number of citations: 24 www.sciencedirect.com
A Raza, F Muhammad, DP de Sousa… - Pharmaceutical …, 2016 - Taylor & Francis
… Objectives: The objective of this study is to evaluate the toxicity of methyl ferulate (MF), methyl p-coumarate (MpC), and pulegone 1,2-epoxide (PE) with in vitro and in vivo assays. …
Number of citations: 21 www.tandfonline.com
C Libretti, MAR Meier - Macromolecules, 2023 - ACS Publications
… of cellulose with methyl ferulate in the … and methyl ferulate occurred during the modification reactions, a reaction in the absence of cellulose was performed. One equiv of methyl ferulate …
Number of citations: 0 pubs.acs.org
P Hoffmann, M Voges, C Held, G Sadowski - Biophysical chemistry, 2013 - Elsevier
… In this work, the impact of K γ on the estimation of K a for biological reactions was investigated using methyl ferulate (MF) hydrolysis as a model reaction. The value of K γ was …
Number of citations: 31 www.sciencedirect.com
T Li, Y Shen, H Chen, Y Xu, D Wang, F Cui, Y Han, J Li - Foods, 2021 - mdpi.com
… Methyl ferulate is a new natural antibacterial agent with … In this paper, the antibacterial activity of methyl ferulate against Shigella … The addition of methyl ferulate could improve the tensile …
Number of citations: 10 www.mdpi.com
XZ Yang, XJ Diao, WH Yang, F Li, GW He… - Bioorganic & medicinal …, 2013 - Elsevier
… methyl ferulate to afford a series of mutual prodrugs. We expected that these ester bonds of dabigatran—methyl ferulate … Reactions of b1–b7 with methyl ferulate in the presence of 1-…
Number of citations: 23 www.sciencedirect.com
G Botti, A Bianchi, B Pavan, P Tedeschi… - International Journal of …, 2022 - mdpi.com
… For this reason, the methyl ester derivative as a potential prodrug of Fer (methyl ferulate, Fer-Me) was synthesized, in order to evaluate its aptitude to increase Fer loading in SLMs. Fer-…
Number of citations: 1 www.mdpi.com
F He, P Wei, G Yu, S Guo, Z Zheng, S Chen, A Dai… - Bioorganic …, 2021 - Elsevier
… These results indicated that methyl ferulate derivatives with oxadiazole ether could be a promising potential activator for plant virus control. Further studies for the mode of action in-…
Number of citations: 8 www.sciencedirect.com

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